Tetraphenylfuran

Aggregation-Caused Quenching Fluorescence Quantum Yield Photophysics

Tetraphenylfuran (TPF, CAS 1056-77-5) is a fully substituted furan derivative with four phenyl rings, yielding the molecular formula C28H20O and a molecular weight of 372.46 g/mol. Its melting point is approximately 175°C , and its estimated density is 1.0494 g/cm³.

Molecular Formula C28H20O
Molecular Weight 372.5 g/mol
CAS No. 1056-77-5
Cat. No. B085685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylfuran
CAS1056-77-5
Synonyms2,3,4,5-tetraphenylfuran
Molecular FormulaC28H20O
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H20O/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20H
InChIKeyFWLFKBDHSBFSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylfuran (CAS 1056-77-5): Core Properties and Procurement Relevance for Advanced Material Research


Tetraphenylfuran (TPF, CAS 1056-77-5) is a fully substituted furan derivative with four phenyl rings, yielding the molecular formula C28H20O and a molecular weight of 372.46 g/mol . Its melting point is approximately 175°C , and its estimated density is 1.0494 g/cm³ . This propeller-shaped molecule has been studied for its photophysical properties, including fluorescence in solution and electrogenerated chemiluminescence (ECL) [1][2]. It also serves as a building block for synthesizing thermally stable, organosoluble polyamides [3]. These characteristics define its utility in materials chemistry, particularly where its specific electronic and steric profile is required over simpler or less-substituted analogs.

Why Tetraphenylfuran (CAS 1056-77-5) Cannot Be Casually Substituted with Thiophene or Other Heterocyclic Analogs


While 2,3,4,5-tetraphenylthiophene (TPT) and 2,3,4,5-tetraphenylsilole (TPS) share the same tetraaryl substitution pattern, their photophysical behaviors differ fundamentally due to the central heteroatom. TPF exhibits classic aggregation-caused quenching (ACQ), with its fluorescence quantum yield plummeting from 39.9% in THF solution to 0.6% in 99% water/THF aggregates [1]. In stark contrast, TPT shows weak aggregation-induced emission (AIE), and TPS is a well-known strong AIE luminogen [1]. Furthermore, under high pressure, TPF and TPT exhibit divergent piezoresponsive luminescence mechanisms due to differences in crystal packing and intermolecular interactions [2]. These heteroatom-specific behaviors mean that substituting TPF with its sulfur or silicon analogs will drastically alter the emission properties in condensed phases, making direct replacement invalid for applications targeting ACQ behavior or specific pressure-sensitive responses.

Tetraphenylfuran (CAS 1056-77-5): Head-to-Head Comparative Performance Data for Scientific Selection


Tetraphenylfuran (TPF) vs. Tetraphenylthiophene (TPT): Aggregation-Caused Quenching (ACQ) vs. Weak AIE Effect

In a direct comparative study, TPF exhibits a high fluorescence quantum yield (ΦF) of 39.9% in dilute THF solution, characteristic of a strong solution emitter. However, upon aggregation in a 99% water/THF mixture, its ΦF drops dramatically to 0.6%, confirming a classic ACQ effect. In contrast, its sulfur analog, 2,3,4,5-tetraphenylthiophene (TPT), shows only a weak AIE effect under identical conditions, while the silole analog (TPS) is a strong AIE emitter [1]. This opposite aggregation behavior is crucial for applications requiring clear turn-off fluorescence sensors or where solution-state emission is preferred over solid-state emission.

Aggregation-Caused Quenching Fluorescence Quantum Yield Photophysics

Tetraphenylfuran (TPF) vs. Tetraphenylthiophene (TPT): Contrasting Piezoresponsive Luminescence Mechanisms

Under hydrostatic pressure, TPF and TPT exhibit different piezoresponsive luminescence behaviors. Theoretical and experimental studies reveal that TPF's emission changes are governed by distinct intermolecular interactions (e.g., π-π stacking) compared to TPT [1]. While the study focuses on mechanistic differences rather than a simple 'PIEE vs. no PIEE' comparison, it establishes that the central heteroatom (O vs. S) critically influences the crystal packing and subsequent pressure response. This means TPF and TPT are not interchangeable in the design of piezochromic sensors or pressure-sensitive optical materials.

Piezochromism Pressure-Induced Emission Mechanoresponsive Materials

Tetraphenylfuran (TPF) vs. Tetraphenylthiophene (TPT): Singlet and Triplet Energy Levels for Electrogenerated Chemiluminescence (ECL)

In electrogenerated chemiluminescence (ECL) studies, TPF and TPT were evaluated alongside tetraarylpyrroles. The singlet and triplet energy levels were estimated for both compounds, confirming that they can generate light via electron transfer reactions of electrogenerated radical ions [1]. While the paper reports that ECL emission corresponds to the fluorescence of TPF and TPT, it does not provide a direct quantitative comparison of ECL efficiency. However, it establishes TPF as a viable ECL luminophore, which is a distinct application area where its redox properties are utilized.

Electrogenerated Chemiluminescence ECL Redox Properties

Tetraphenylfuran Moiety in Polyamides: High Thermal Stability and Solubility for Advanced Polymer Procurement

When incorporated as a bulky moiety in aromatic polyamides, tetraphenylfuran imparts a combination of high thermal stability and good solubility in aprotic polar solvents. Polymers synthesized from a TPF-containing diacid monomer exhibited a 10% weight loss temperature (T10) in the range of 449–510°C, glass transition temperatures (Tg) between 169–213°C, and inherent viscosities of 0.50–0.58 dL/g [1]. These values demonstrate that TPF-based polyamides can outperform many conventional polyamides in high-temperature applications while maintaining processability.

Polyamides Thermal Stability Organosolubility

Validated Application Scenarios for Tetraphenylfuran (CAS 1056-77-5) Based on Comparative Evidence


Development of ACQ-Based Turn-Off Fluorescent Sensors for Analytes that Disrupt Aggregates

TPF's strong solution emission (ΦF = 39.9% in THF) and near-complete quenching in aggregates (ΦF = 0.6%) make it an ideal candidate for sensors that detect analytes capable of breaking up aggregates or altering aggregation state [1]. Unlike AIEgens which turn on upon aggregation, TPF provides a clear 'turn-off' signal when aggregation occurs, enabling straightforward detection schemes.

Synthesis of Thermally Stable, Organosoluble Polyamides for High-Performance Films and Coatings

The bulky tetraphenylfuran moiety, when incorporated into polyamide backbones, yields polymers with glass transition temperatures up to 213°C, 10% weight loss temperatures up to 510°C, and good solubility in aprotic polar solvents [2]. This makes TPF-derived monomers valuable for creating processable, high-temperature-resistant materials for aerospace, electronics, or automotive applications.

Electrogenerated Chemiluminescence (ECL) Studies for Analytical and Sensor Applications

TPF has been demonstrated to generate electrogenerated chemiluminescence (ECL) via the electron transfer reaction of its electrogenerated radical ions [3]. This establishes its utility as a luminophore in ECL-based analytical assays or sensors, where its specific redox potentials and emission wavelength can be exploited.

Mechanistic Studies of Piezochromism and Pressure-Induced Emission in Organic Crystals

The distinct piezoresponsive luminescence of TPF crystals, compared to its thiophene analog, makes it a valuable model compound for fundamental research into how heteroatom substitution influences pressure-optical coupling [4]. It is an essential reference material for designing new PIEE materials.

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